molecular formula C16H13ClN2O4 B5292191 METHYL 4-[({[(Z)-1-AMINO-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}OXY)CARBONYL]BENZOATE

METHYL 4-[({[(Z)-1-AMINO-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}OXY)CARBONYL]BENZOATE

Cat. No.: B5292191
M. Wt: 332.74 g/mol
InChI Key: DDSPBRWPFMTFSR-UHFFFAOYSA-N
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Description

Methyl 4-[({[(Z)-1-amino-1-(4-chlorophenyl)methylidene]amino}oxy)carbonyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, an amino group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[(Z)-1-amino-1-(4-chlorophenyl)methylidene]amino}oxy)carbonyl]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with an amine to form a Schiff base, followed by the reaction with methyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[(Z)-1-amino-1-(4-chlorophenyl)methylidene]amino}oxy)carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chlorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-[({[(Z)-1-amino-1-(4-chlorophenyl)methylidene]amino}oxy)carbonyl]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[({[(Z)-1-amino-1-(4-chlorophenyl)methylidene]amino}oxy)carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 4-[({[(Z)-1-amino-1-(4-chlorophenyl)methylidene]amino}oxy)carbonyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

4-O-[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 1-O-methyl benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4/c1-22-15(20)11-2-4-12(5-3-11)16(21)23-19-14(18)10-6-8-13(17)9-7-10/h2-9H,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSPBRWPFMTFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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